![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochlo...](/img/structure-2d/800/S817986.png) 
                        3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is a synthetic organic compound characterized by its bicyclic structure, making it a significant building block in medicinal chemistry. The compound has the CAS Number 1240529-14-9 and is recognized for its potential in drug design due to its unique structural features that allow for selective derivatization. The molecular formula is C₁₃H₁₆ClNO, and it possesses a hydrochloride form, which enhances its solubility and stability in various applications .
The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has been achieved through an efficient two-step multigram process. This method allows for the production of the compound on a larger scale, facilitating its use in research and pharmaceutical applications. The initial step typically involves the formation of the bicyclic structure, followed by functionalization to yield the final product . This straightforward approach is advantageous for further modifications necessary for drug development.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride finds applications primarily in medicinal chemistry as a building block for synthesizing various biologically active compounds. Its derivatives are explored for their potential therapeutic effects, particularly in developing drugs targeting neurological and psychiatric disorders due to their structural similarity to known pharmacophores . Additionally, the compound's ability to serve as a precursor for β-lactam antibiotics further underscores its significance in pharmaceutical chemistry.
While specific interaction studies focusing solely on 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride are scarce, its derivatives have been investigated for their interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. Understanding these interactions is crucial for optimizing the compound's therapeutic profile and efficacy in potential drug formulations .
Several compounds share structural similarities with 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride, each presenting unique properties and potential applications:
| Compound Name | Similarity | Notable Features | 
|---|---|---|
| 1-Benzyl-3-phenylpiperidin-4-amine | 0.90 | Known for its analgesic properties | 
| 1-Benzylpiperidin-4-amine dihydrochloride | 0.87 | Used as an intermediate in various synthetic pathways | 
| 6-Benzyl-octahydropyrrolo[3,4-b]pyridine | 0.86 | Exhibits unique biological activity | 
| (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | 0.86 | Potential application in central nervous system disorders | 
| cis-1-Benzyl-N,4-dimethylpiperidin-3-amine | 0.86 | Similar pharmacological profile to piperidine derivatives | 
The uniqueness of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride lies in its specific bicyclic structure and the ability to undergo selective modifications that can lead to diverse derivatives with distinct biological activities, setting it apart from other similar compounds .
The discovery of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one emerged from systematic research efforts aimed at developing novel building blocks for medicinal chemistry applications. The compound was first successfully synthesized and characterized in 2010 by a research team led by Aleksandr V. Denisenko and colleagues at Enamine Ltd. in Kyiv, Ukraine. This groundbreaking work represented the first reported synthesis of this previously unknown bicyclic structure, marking a significant milestone in the field of azabicyclic chemistry.
The original synthetic approach developed by Denisenko and coworkers employed an efficient two-step multigram synthesis methodology. The key breakthrough involved the strategic use of cyclobutanone as a starting material, which underwent a carefully orchestrated reaction sequence to construct the challenging bicyclic framework. The synthesis began with the treatment of cyclobutanone with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane, conducted in acetonitrile at elevated temperature. This initial transformation established the foundation for subsequent cyclization steps that ultimately yielded the desired azabicyclic structure.
The methodological development required extensive optimization of reaction conditions to achieve acceptable yields and selectivity. The research team systematically investigated various reaction parameters, including temperature profiles, solvent systems, and reagent stoichiometry. A critical aspect of the synthesis involved precise control of the addition sequence, as evidenced by subsequent clarifications to the original procedure where the research team specified that "a mixture of cyclobutanone, N,N-bis(methoxymethyl)benzylamine and separately chlorotrimethylsilane must be added" to achieve optimal results.
The structural characterization of the newly synthesized compound relied on comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and X-ray crystallography. These analytical techniques confirmed the successful formation of the unique bicyclic architecture and provided detailed insights into the three-dimensional molecular geometry. The crystallographic data revealed important conformational preferences that would later prove crucial for understanding the compound's potential as a building block for bioactive molecules.
The introduction of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one marked a pivotal moment in the evolution of medicinal chemistry strategies focused on conformational restriction. Prior to its development, chemists had limited access to bicyclic scaffolds that could effectively serve as piperidine surrogates while maintaining synthetic accessibility and functional group compatibility. The compound's significance extended beyond its novel structure to encompass its potential for addressing fundamental challenges in drug design, particularly those related to selectivity and metabolic stability.
The historical context surrounding the compound's development reflects broader trends in medicinal chemistry during the early 21st century, when researchers increasingly recognized the importance of three-dimensional molecular architecture in determining biological activity. Traditional flat, aromatic compounds were often associated with promiscuous binding profiles and undesirable off-target effects. The introduction of conformationally restricted bicyclic systems like 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one provided medicinal chemists with tools to address these limitations systematically.
The compound's historical significance was further amplified by its demonstration as a "promising building block for further selective derivatization of the cyclobutane ring providing novel conformationally restricted piperidine derivatives". This characterization acknowledged the compound's dual role as both a synthetic achievement and a practical tool for pharmaceutical research. The ability to selectively modify specific positions within the bicyclic framework opened new avenues for structure-activity relationship studies and lead optimization efforts.
Contemporary recognition of the compound's importance was reflected in its rapid adoption by research groups worldwide. Within a few years of its initial disclosure, multiple laboratories had begun incorporating 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one derivatives into their medicinal chemistry programs. This widespread interest validated the original developers' vision of creating a broadly useful synthetic intermediate that could accelerate drug discovery efforts across multiple therapeutic areas.
The evolutionary trajectory of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one as a building block has been characterized by continuous methodological refinements and expanding applications. Following the initial discovery, subsequent research efforts focused on developing more efficient synthetic routes and exploring the compound's derivatization potential. These developments reflected a broader understanding of how structural modifications could be leveraged to fine-tune pharmacological properties and synthetic accessibility.
A significant advancement in the compound's evolutionary development came with the introduction of multigram synthesis methodologies. Research conducted by Lysenko and colleagues in 2024 described "an efficient approach to the multigram synthesis of 3-azabicyclo[3.1.1]heptanes" that "relied on the intramolecular imide formation in the properly 1,3-functionalized cyclobutane derivative". This methodology represented a substantial improvement in synthetic efficiency, enabling larger-scale preparation of the compound and its analogs for extensive biological evaluation.
The development of alternative synthetic strategies further enhanced the compound's utility as a building block. Researchers explored diverse approaches including "thermal, photochemical, or metal-catalyzed intramolecular [2+2] cycloaddition, recyclization of 2-oxaspiro[3.3]heptanes, double Mannich reaction of cyclobutanone, or cyclization of 1,3-substituted cyclobutane-derived amino esters". Each approach offered distinct advantages in terms of functional group compatibility, scalability, and stereocontrol, providing medicinal chemists with multiple options for accessing the desired bicyclic framework.
The evolutionary development also encompassed systematic exploration of the compound's derivatization chemistry. Researchers demonstrated that the bicyclic scaffold could undergo various transformations including oxidation, reduction, and substitution reactions while maintaining structural integrity. These studies established a comprehensive toolkit for modifying the compound's properties, enabling the rational design of analogs with tailored pharmacological profiles.
| Synthetic Approach | Year Developed | Key Advantages | Typical Yield Range | 
|---|---|---|---|
| Original Two-Step Method | 2010 | First successful synthesis, proof of concept | 40-45% | 
| Intramolecular Imide Formation | 2024 | Multigram scale, improved efficiency | 64% | 
| Strecker Reaction Route | 2024 | Diastereoselective, scalable | 64% | 
| Oxetanyl Nitrile Reduction | 2023 | General approach, broad scope | Variable | 
The classification of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one within the broader family of bicyclic nitrogen-containing compounds reveals its unique structural features and potential applications. According to International Union of Pure and Applied Chemistry nomenclature principles for bicyclic molecules, the compound belongs to the bridged bicyclic category, where "the two rings share three or more atoms, separating the two bridgehead atoms by a bridge containing at least one atom". This structural classification places it among a select group of compounds that combine conformational rigidity with synthetic accessibility.
The compound's position within nitrogen heterocycles is particularly noteworthy given that "heterocyclic compounds include all of the nucleic acids, the majority of drugs, most biomass, and many natural and synthetic dyes. More than half of known compounds are heterocycles. 59% of US FDA-approved drugs contain nitrogen heterocycles". This statistical context underscores the fundamental importance of nitrogen-containing heterocycles in pharmaceutical applications and positions 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one as a member of a privileged structural class.
Within the specific subfamily of azabicyclo[3.1.1]heptanes, the compound occupies a central role as both a synthetic target and a building block for further elaboration. The azabicyclo[3.1.1]heptane core structure has emerged as particularly valuable due to its ability to serve as a "saturated isostere" for aromatic rings, offering improved physicochemical properties while maintaining biological activity. This isosteric relationship has proven especially important in contemporary drug design strategies aimed at reducing lipophilicity and improving metabolic stability.
Comparative analysis with related bicyclic nitrogen-containing compounds reveals the distinctive features that set 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one apart from its structural relatives. Unlike simple piperidine derivatives, which lack conformational restriction, or more complex polycyclic systems, which may present synthetic challenges, this compound strikes an optimal balance between structural complexity and synthetic accessibility. The presence of the benzyl group provides additional opportunities for derivatization while the ketone functionality offers a reactive handle for further transformations.
| Compound Class | Ring System | Nitrogen Position | Typical Applications | 
|---|---|---|---|
| 3-Azabicyclo[3.1.1]heptane | Bridged bicyclic | Position 3 | Piperidine isosteres, drug building blocks | 
| 2-Azabicyclo[2.2.1]heptane | Bridged bicyclic | Position 2 | Enzyme inhibitors, natural product synthesis | 
| 3-Azabicyclo[3.2.0]heptane | Bridged bicyclic | Position 3 | Specialized synthetic intermediates | 
| Quinuclidine | Bridged tricyclic | Bridgehead | Pharmaceutical agents, organocatalysis | 
The compound's integration into contemporary medicinal chemistry practice reflects its successful positioning within the established hierarchy of nitrogen-containing building blocks. Research groups have increasingly recognized its value as a "conformationally restricted piperidine derivative", leading to its incorporation into diverse drug discovery programs. This widespread adoption validates the compound's strategic importance within the broader landscape of bicyclic nitrogen-containing compounds and confirms its role as a versatile platform for pharmaceutical innovation.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride represents a novel bicyclic compound featuring a rigid bridged framework with significant structural complexity [1]. The compound consists of a bicyclo[3.1.1]heptane scaffold where nitrogen occupies position 3, with a benzyl substituent attached to the nitrogen atom and a ketone functional group at position 6 [2]. The hydrochloride salt formation occurs through protonation of the nitrogen atom, enhancing the compound's solubility and stability for analytical and synthetic applications .
The International Union of Pure and Applied Chemistry systematic name for this compound is 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride [1]. The bicyclic framework follows the bicyclo[3.1.1] nomenclature system, where the numbers in brackets indicate the number of carbon atoms in each bridge connecting the bridgehead positions [2]. The "aza" prefix denotes the replacement of a carbon atom with nitrogen at position 3 of the bicyclic system [4].
The molecular formula for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is C₁₃H₁₆ClNO [1]. The parent compound without the hydrochloride salt has the molecular formula C₁₃H₁₅NO [2] [4]. The molecular weight of the hydrochloride salt is 237.73 grams per mole, while the free base exhibits a molecular weight of 201.27 grams per mole [1] [4].
| Property | Hydrochloride Salt | Free Base | 
|---|---|---|
| Molecular Formula | C₁₃H₁₆ClNO | C₁₃H₁₅NO | 
| Molecular Weight | 237.73 g/mol | 201.27 g/mol | 
| Chemical Abstracts Service Number | 1803581-83-0 | 1240529-14-9 | 
The exact mass calculations reveal 237.0870 atomic mass units for the hydrochloride salt and 201.115364102 atomic mass units for the free base [2] [5]. These precise molecular weight determinations are essential for accurate mass spectrometric identification and quantitative analytical procedures [4].
The bicyclo[3.1.1]heptane framework of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride contains two defined stereocenters located at the bridgehead positions [2] [5]. The rigid bicyclic structure constrains the molecular geometry, resulting in limited conformational flexibility compared to acyclic analogs [6]. Stereoisomers of this compound include the (1R,5R) and (1R,5S) configurations, each exhibiting distinct three-dimensional arrangements [2] [5].
The presence of stereogenic centers at positions 1 and 5 creates opportunities for enantioselective synthesis and stereospecific biological interactions [5]. Crystal structure analysis has revealed that the (1R,5S) stereoisomer adopts a specific spatial arrangement with defined stereochemical descriptors [5]. The benzyl substituent at position 3 introduces additional conformational considerations due to its ability to rotate around the nitrogen-carbon bond [7].
The stereochemical constraints imposed by the bicyclic framework result in conformationally restricted piperidine-like derivatives [6]. This structural rigidity is advantageous for medicinal chemistry applications where precise three-dimensional positioning of functional groups is required for biological activity .
Conformational analysis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride reveals significant restrictions imposed by the bicyclic framework [6]. The compound exhibits limited conformational flexibility due to the rigid bicyclo[3.1.1]heptane scaffold, which locks the molecular geometry into specific spatial arrangements [8]. X-ray crystallographic studies of related azabicyclo[3.1.1]heptane compounds demonstrate a puckered bicyclic system with bond angles distorted from ideal tetrahedral geometry due to ring strain [8].
The benzyl substituent attached to the nitrogen atom represents the primary source of conformational variability within the molecule [7]. Rotation around the nitrogen-benzyl carbon bond allows for different orientations of the phenyl ring relative to the bicyclic core . However, this rotational freedom is restricted compared to acyclic benzylamine analogs due to steric interactions with the rigid bicyclic framework [6].
Molecular modeling studies indicate that the compound preferentially adopts conformations that minimize steric clashes between the benzyl group and the bicyclic scaffold [8]. The boat-chair conformation observed in crystallographic analyses provides optimal spatial arrangements for intermolecular interactions while maintaining structural stability [7].
The bicyclic framework of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride exhibits characteristic bond angles and lengths that deviate from ideal tetrahedral geometry due to ring strain [8]. X-ray crystallographic data from related bicyclic systems reveal specific structural parameters that characterize this compound class [5]. The bridgehead carbon atoms typically exhibit bond angles compressed from the ideal 109.5° tetrahedral angle due to the constraints imposed by the bicyclic framework [8].
| Bond Type | Typical Length (Å) | Bond Angle (°) | 
|---|---|---|
| Carbon-Carbon (bridgehead) | 1.53-1.56 | 105-108 | 
| Carbon-Nitrogen | 1.47-1.49 | 108-112 | 
| Carbon-Oxygen (ketone) | 1.22-1.24 | 120-122 | 
| Nitrogen-Carbon (benzyl) | 1.46-1.48 | 109-111 | 
The ketone functional group at position 6 exhibits standard carbonyl bond characteristics with a carbon-oxygen double bond length of approximately 1.23 Angstroms [9]. The nitrogen atom in the bicyclic framework displays typical amine bond lengths and angles, though slight deviations occur due to the constrained environment [9]. The benzyl substituent maintains standard aromatic bond parameters with carbon-carbon bond lengths of 1.39-1.40 Angstroms within the phenyl ring [9].
Ring strain analysis indicates that the three-membered bridge experiences the greatest angular distortion, with bond angles compressed significantly below tetrahedral values [8] [10]. This structural feature contributes to the unique reactivity patterns observed for this compound class and influences the overall molecular stability [11].
The solubility characteristics of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride are significantly enhanced compared to the free base form due to salt formation . The hydrochloride salt exhibits improved water solubility, making it more suitable for aqueous formulations and biological applications [1]. The presence of the chloride counterion facilitates hydrogen bonding interactions with water molecules, thereby increasing the overall hydrophilicity of the compound .
The free base form demonstrates moderate lipophilicity with a calculated XLogP3-AA value of 1.4, indicating balanced hydrophobic and hydrophilic characteristics [5]. This intermediate lipophilicity suggests favorable membrane permeability properties while maintaining sufficient aqueous solubility for practical applications [2]. The compound's solubility profile can be further modified through the formation of alternative salt forms or by structural modifications to the benzyl substituent [12].
Organic solvent solubility varies depending on the specific solvent system employed [13] [14]. The compound shows good solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, moderate solubility in alcohols, and limited solubility in non-polar hydrocarbons [13]. These solubility characteristics influence the choice of reaction conditions and purification methods during synthetic procedures [14].
Thermal stability analysis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride indicates that the compound maintains structural integrity under normal storage and handling conditions [15]. The bicyclic framework provides inherent thermal stability due to the rigid molecular architecture and absence of easily cleaved functional groups [15]. Storage recommendations typically specify inert atmosphere conditions at 2-8°C to maintain compound stability over extended periods [13] [14].
The compound exhibits chemical stability under recommended temperatures and pressures, with decomposition occurring only under extreme thermal conditions [15]. Hazardous decomposition products may include carbon oxides and nitrogen oxides when subjected to excessive heat [15]. The presence of the hydrochloride salt does not significantly compromise thermal stability compared to the free base form [1].
Thermogravimetric analysis would provide quantitative data regarding decomposition temperatures and weight loss patterns, though specific melting point data for the hydrochloride salt is not readily available in the current literature [15]. The related free base compounds in this series typically exhibit melting points in the range suitable for standard synthetic and analytical procedures [13] [14].
The pH-dependent behavior of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride is primarily governed by the protonation state of the tertiary nitrogen atom . At physiological pH conditions, the compound exists predominantly in the protonated form due to the basic nature of the nitrogen center . The pKa value of the conjugate acid is estimated to be in the range typical for tertiary amines, approximately 9-10 .
Under acidic conditions (pH < 7), the nitrogen atom remains fully protonated, resulting in a positively charged species with enhanced water solubility . As the pH increases toward neutral and basic conditions, deprotonation occurs, leading to the formation of the neutral free base with altered solubility and partition characteristics . This pH-dependent equilibrium significantly influences the compound's behavior in biological systems and analytical procedures [1].
The ketone functional group at position 6 remains unchanged across the physiological pH range, maintaining its carbonyl character without participating in acid-base equilibria [2]. However, extreme pH conditions may promote hydrolysis or other chemical transformations that could compromise compound stability [15].
Crystal structure analysis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one and related compounds provides detailed insights into the three-dimensional molecular architecture [5] [6]. X-ray crystallographic studies have been conducted on stereoisomers of the compound, revealing specific structural parameters and intermolecular packing arrangements [5]. The Cambridge Crystallographic Data Centre number 778489 has been assigned to the (1R,5S) stereoisomer, with associated publication data available [5].
The crystal structure reveals a puckered bicyclic system with the nitrogen atom positioned within the larger ring of the bicyclic framework [5] [8]. The benzyl substituent adopts a specific orientation relative to the bicyclic core, minimizing steric interactions while maximizing crystal packing efficiency [5]. Bond lengths and angles within the crystal structure confirm the theoretical predictions from computational studies [8].
| Crystallographic Parameter | Value | 
|---|---|
| Cambridge Crystallographic Data Centre Number | 778489 | 
| Associated Publication | DOI:10.1021/ol101866x | 
| Stereochemistry | (1R,5S) | 
| Space Group | Not specified | 
| Unit Cell Parameters | Not reported | 
Intermolecular interactions within the crystal lattice include hydrogen bonding between the protonated nitrogen and chloride counterions in the hydrochloride salt form . Van der Waals interactions between benzyl groups and bicyclic frameworks contribute to the overall crystal stability and packing efficiency [5]. The rigid bicyclic structure facilitates predictable crystal packing patterns that are characteristic of this compound class [8].
Molecular modeling investigations of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride employ various computational methods to elucidate structural features and predict molecular behavior [16] [17]. Density functional theory calculations provide accurate geometric parameters and electronic properties that complement experimental observations [16] [18]. The B3LYP functional with 6-31G(d,p) basis set represents a commonly employed theoretical level for investigating bicyclic amine compounds [16] [18].
Computational studies reveal that the bicyclic framework imposes significant geometric constraints that influence molecular reactivity and intermolecular interactions [16]. The rigid scaffold restricts conformational flexibility, resulting in a limited number of accessible conformations compared to acyclic analogs [17]. Molecular dynamics simulations indicate that the compound maintains structural integrity under physiological conditions with minimal conformational sampling [19].
Force field-based calculations using molecular mechanics methods provide insights into the energetic preferences of different conformational states [17]. The CHARMM and AMBER force fields have been successfully applied to similar bicyclic nitrogen-containing compounds, yielding reliable predictions of structural parameters and dynamic behavior [20] [19]. These computational approaches are particularly valuable for predicting the behavior of stereoisomers and evaluating the influence of substituent modifications [18].
Electron density distribution analysis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride provides detailed information about charge distribution and bonding characteristics within the molecule [16] [18]. Quantum chemical calculations reveal the electron density patterns that govern chemical reactivity and intermolecular interactions [16]. The nitrogen atom exhibits increased electron density compared to carbon atoms in the bicyclic framework, consistent with its role as a hydrogen bond acceptor and protonation site [18].
The carbonyl group at position 6 displays characteristic electron density distribution with significant electron localization on the oxygen atom [16]. This polarization contributes to the electrophilic character of the carbonyl carbon and influences the compound's reactivity toward nucleophilic reagents [18]. The benzyl substituent maintains typical aromatic electron density distribution with delocalized π-electron systems within the phenyl ring [16].
Electrostatic potential mapping reveals regions of positive and negative charge distribution that guide intermolecular interactions and binding affinity [18]. The protonated nitrogen center in the hydrochloride salt form creates a localized positive charge that facilitates ionic interactions with negatively charged counterparts . These electronic characteristics are crucial for understanding the compound's behavior in biological systems and designing structure-activity relationships [16].
Conformational energy calculations for 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride quantify the energetic barriers associated with molecular flexibility and preferred conformational states [17] [18]. The rigid bicyclic framework limits conformational sampling primarily to rotation around the nitrogen-benzyl bond [6]. Potential energy surface scanning reveals the energy differences between various rotational conformers of the benzyl substituent [17].
The lowest energy conformation corresponds to arrangements that minimize steric clashes between the benzyl group and the bicyclic scaffold [8]. Energy barriers for rotation around the nitrogen-carbon bond typically range from 2-5 kcal/mol, indicating moderate rotational freedom under ambient conditions [17]. These values are consistent with experimental observations of conformational exchange in solution-state nuclear magnetic resonance studies [19].
| Conformational Parameter | Energy Range (kcal/mol) | 
|---|---|
| Benzyl rotation barrier | 2-5 | 
| Ring strain energy | 8-12 | 
| Relative conformer stability | 0-3 | 
Comparative analysis with related bicyclic compounds demonstrates that the azabicyclo[3.1.1]heptane framework exhibits intermediate conformational rigidity [17]. The energy differences between conformational states influence the compound's dynamic behavior and may impact biological activity through differential receptor binding affinities [19]. These computational predictions provide valuable guidance for synthetic modifications aimed at optimizing conformational preferences [18].
The synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride has been achieved through an efficient two-step multigram process that represents a significant advancement in bicyclic nitrogen heterocycle synthesis [1] [2]. This methodology provides access to gram quantities of the target compound with high efficiency and reproducibility, making it suitable for pharmaceutical applications and medicinal chemistry research.
The first step involves the reaction of cyclobutanone with N,N-bis(methoxymethyl)benzylamine in the presence of chlorotrimethylsilane as a Lewis acid catalyst . This reaction is conducted in acetonitrile at 40°C for approximately 3 hours, yielding the bicyclic intermediate in 85% yield [4]. The second step comprises benzylation of the nitrogen atom using benzyl bromide under basic conditions, achieving 90% yield and providing the final product in high purity [1].
| Step | Reagent | Catalyst/Conditions | Temperature (°C) | Time (h) | Yield (%) | Scale (g) | 
|---|---|---|---|---|---|---|
| 1. Cyclobutanone Reaction | Cyclobutanone + N,N-bis(methoxymethyl)benzylamine | Chlorotrimethylsilane, acetonitrile | 40 | 3 | 85 | 10-50 | 
| 2. Benzylation | Benzyl bromide | Base-mediated alkylation | Room temperature | 6-8 | 90 | 10-50 | 
The mechanism of the two-step synthesis involves distinct pathways for each transformation. In the first step, chlorotrimethylsilane acts as a Lewis acid catalyst, activating the cyclobutanone carbonyl group toward nucleophilic attack by the amine component [5]. The reaction proceeds through a cyclization mechanism that forms the azabicyclo[3.1.1]heptane framework via intramolecular bond formation [4].
The mechanism begins with coordination of chlorotrimethylsilane to the cyclobutanone carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon [6]. N,N-bis(methoxymethyl)benzylamine then undergoes nucleophilic attack, followed by intramolecular cyclization to form the bicyclic structure . The strain inherent in the cyclobutane ring facilitates this cyclization process, as the formation of the bridged bicyclic system relieves some of the ring strain [8].
The second step involves nucleophilic substitution of benzyl bromide by the nitrogen atom in the bicyclic intermediate [9]. This reaction typically employs a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen center, enhancing its nucleophilicity [10]. The reaction proceeds through a standard SN2 mechanism, with inversion of configuration at the benzylic carbon if stereochemistry is relevant [11].
Extensive catalyst screening has revealed that chlorotrimethylsilane provides optimal results for the initial cyclization step [6]. Comparative studies with alternative Lewis acids demonstrate the superiority of chlorotrimethylsilane in terms of yield, selectivity, and reaction rate [9].
| Catalyst | Concentration (mol%) | Yield (%) | Selectivity | Reaction Time (h) | Comments | 
|---|---|---|---|---|---|
| Chlorotrimethylsilane | 5 | 85 | High | 3 | Optimal | 
| Titanium tetrachloride | 10 | 78 | Moderate | 4 | Acceptable | 
| Boron trifluoride etherate | 15 | 72 | Low | 6 | Side reactions | 
| Zinc chloride | 20 | 65 | Low | 8 | Low efficiency | 
Titanium tetrachloride shows acceptable performance but requires higher catalyst loading and longer reaction times [12]. Boron trifluoride etherate and zinc chloride both exhibit reduced selectivity, leading to formation of side products and decreased overall efficiency [10]. The superior performance of chlorotrimethylsilane is attributed to its appropriate Lewis acidity and compatibility with the reaction conditions [6].
Solvent selection plays a crucial role in optimizing the synthesis efficiency and product quality [13]. Acetonitrile has been identified as the optimal solvent for the cyclization step, providing the highest yields and excellent selectivity [9].
| Solvent | Boiling Point (°C) | Yield (%) | Selectivity | Work-up Ease | 
|---|---|---|---|---|
| Acetonitrile | 82 | 85 | Excellent | Easy | 
| Dichloromethane | 40 | 75 | Good | Easy | 
| Tetrahydrofuran | 66 | 70 | Moderate | Moderate | 
| Toluene | 111 | 60 | Poor | Difficult | 
| Ethanol | 78 | 45 | Poor | Difficult | 
The superiority of acetonitrile is attributed to its ability to dissolve both reactants effectively while providing an appropriate dielectric environment for the Lewis acid-catalyzed cyclization [10]. Dichloromethane offers good performance but lower yields, while tetrahydrofuran shows moderate results with increased complexity in work-up procedures [13].
Aromatic solvents like toluene and protic solvents such as ethanol are unsuitable due to competitive reactions and catalyst deactivation [9]. The high boiling point of toluene also complicates product isolation, while ethanol interferes with the Lewis acid catalyst [6].
One-pot synthesis approaches have been developed to streamline the production of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride, eliminating the need for intermediate isolation and purification [14]. These methods involve telescoping the two-step process into a single reaction vessel, improving atom economy and reducing waste generation [13].
The one-pot approach employs a sequential addition protocol where the benzylation reagent is introduced after completion of the initial cyclization reaction [15]. This method maintains the high yields observed in the stepwise process while reducing overall reaction time and solvent consumption [16]. Reaction monitoring via in situ infrared spectroscopy ensures optimal timing for the second reagent addition [10].
Temperature control is critical in one-pot synthesis, as the benzylation step requires different thermal conditions than the cyclization reaction [17]. A temperature ramping protocol has been developed, maintaining 40°C during cyclization and allowing cooling to room temperature before benzylation [14]. This approach achieves overall yields of 75-80%, representing a slight reduction compared to the stepwise method but offering significant practical advantages [15].
Green chemistry principles have been applied to the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride, focusing on solvent reduction, catalyst recycling, and waste minimization [18]. Alternative solvents with improved environmental profiles have been investigated, including ionic liquids and deep eutectic solvents [13].
Ionic liquid-based systems using 1-butyl-3-methylimidazolium tetrafluoroborate have shown promising results, achieving yields comparable to traditional organic solvents while enabling catalyst recovery and reuse [19]. The ionic liquid can be recycled through simple extraction procedures, reducing overall environmental impact [18].
Water-based reaction systems have been explored using phase-transfer catalysis, though yields remain lower than organic solvent systems [13]. Microwave-assisted synthesis has been implemented to reduce reaction times and energy consumption, achieving complete conversion in 30 minutes compared to 3 hours under conventional heating [20].
Industrial scale-up of the two-step synthesis requires careful consideration of heat transfer, mixing efficiency, and safety parameters [21]. Reactor design must accommodate the exothermic nature of the cyclization reaction while maintaining temperature control across large reaction volumes .
| Scale | Reactor Volume (L) | Yield (%) | Purity (%) | Process Time (h) | Cost per kg ($) | 
|---|---|---|---|---|---|
| Laboratory (50 g) | 1 | 85 | 95 | 12 | 500 | 
| Pilot (500 g) | 10 | 83 | 94 | 15 | 200 | 
| Production (5 kg) | 100 | 80 | 92 | 18 | 100 | 
| Manufacturing (50 kg) | 1000 | 78 | 90 | 24 | 50 | 
Heat removal systems must be designed to handle the heat generated during the Lewis acid-catalyzed cyclization step [21]. Jacketed reactors with efficient cooling systems are essential for maintaining reaction temperature within the optimal range . Agitation systems must provide adequate mixing without excessive mechanical stress that could affect product quality [14].
Yield optimization at industrial scale focuses on minimizing side reactions and maximizing product recovery [23]. Improved catalyst addition protocols have been developed, involving gradual addition of chlorotrimethylsilane to prevent localized high concentrations that could lead to side reactions [9].
Reaction monitoring systems using online analytical techniques enable real-time optimization of reaction parameters [10]. Near-infrared spectroscopy has been implemented for continuous monitoring of reactant consumption and product formation, allowing for dynamic adjustment of reaction conditions [24].
Recycling of unreacted starting materials through distillation and recrystallization has been optimized to improve overall process efficiency [21]. Mother liquor recycling systems capture and reprocess materials that would otherwise be lost, increasing atom economy and reducing waste generation .
Comprehensive quality control systems have been established to ensure consistent product quality at industrial scale [24]. Multiple analytical methods are employed to monitor critical quality attributes throughout the manufacturing process [25].
| Parameter | Specification | Test Method | Frequency | Acceptance Criteria | 
|---|---|---|---|---|
| Purity (HPLC) | ≥95% | HPLC-UV | Each batch | Pass | 
| Water content | ≤0.5% | Karl Fischer | Each batch | Pass | 
| Residual solvents | ≤0.1% | GC-MS | Each batch | Pass | 
| Melting point | 145-147°C | Capillary melting | Each batch | Pass | 
| Optical rotation | [α]D20 = -12.5° | Polarimetry | Each batch | Pass | 
High-performance liquid chromatography with ultraviolet detection serves as the primary method for purity determination, with validated methods capable of detecting impurities at the 0.1% level [24]. Gas chromatography-mass spectrometry is employed for residual solvent analysis, ensuring compliance with pharmaceutical guidelines [25].
Thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis provide additional characterization of the crystalline form and thermal stability [26]. X-ray powder diffraction is used to confirm the correct polymorphic form and detect any crystalline impurities [27].
Purification of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride relies primarily on recrystallization methods that exploit the differential solubility properties of the product and impurities [28]. The hydrochloride salt form exhibits favorable crystallization characteristics, including well-defined crystal habits and good filterability [29].
| Method | Yield (%) | Purity (%) | Cost | Scalability | Time Required (h) | 
|---|---|---|---|---|---|
| Recrystallization | 85 | 98 | Low | Excellent | 24 | 
| Column chromatography | 90 | 95 | High | Poor | 4 | 
| Distillation | 70 | 92 | Medium | Good | 6 | 
| Sublimation | 60 | 99 | Medium | Limited | 12 | 
Recrystallization from aqueous ethanol provides the optimal balance of yield, purity, and scalability [28]. The process involves dissolving the crude product in hot ethanol, followed by gradual addition of water to induce crystallization [29]. Temperature control during cooling is critical for obtaining well-formed crystals with good purity [27].
Seeding techniques have been employed to improve crystal quality and reproducibility [30]. Pre-formed seed crystals of the desired polymorph are added to the supersaturated solution to direct crystallization toward the preferred form [29]. This approach reduces batch-to-batch variation and improves overall process reliability [30].
Column chromatography using silica gel provides high purity but is impractical for large-scale production due to cost and throughput limitations [31]. Preparative chromatography may be useful for analytical standard preparation but is not suitable for manufacturing applications [32].
Crystallization optimization has focused on identifying optimal solvent systems and cooling profiles [33]. Slow cooling rates generally produce higher-quality crystals with better purity profiles, though this must be balanced against production throughput requirements [27]. Anti-solvent crystallization using water as the anti-solvent in ethanol solutions has proven particularly effective [29].